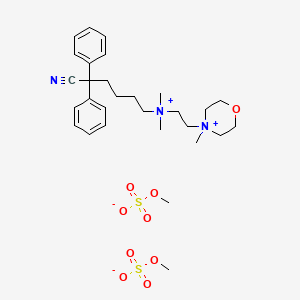

Pentacynium bis(methyl sulfate)

CAS No.: 3810-83-1

Cat. No.: VC12002052

Molecular Formula: C29H45N3O9S2

Molecular Weight: 643.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3810-83-1 |

|---|---|

| Molecular Formula | C29H45N3O9S2 |

| Molecular Weight | 643.8 g/mol |

| IUPAC Name | (5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;methyl sulfate |

| Standard InChI | InChI=1S/C27H39N3O.2CH4O4S/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;2*1-5-6(2,3)4/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

| Standard InChI Key | STTOCSZNTPWKMI-UHFFFAOYSA-L |

| SMILES | C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

| Canonical SMILES | C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Pentacynium bis(methyl sulfate) has the systematic name 4-[2-[(5-Cyano-5,5-diphenylpentyl)dimethylammonio]ethyl]-4-methylmorpholinium bis(methylsulfate) and the CAS Registry Number 3810-83-1 . Its molecular formula is C₂₉H₄₅N₃O₉S₂, corresponding to a molecular weight of 643.81 g/mol . The compound consists of a pentacynium cation paired with two methyl sulfate anions, forming a doubly charged quaternary ammonium complex.

Table 1: Key Chemical Identifiers

The structure features two quaternary ammonium centers: one dimethylammonium group linked to a 5-cyano-5,5-diphenylpentyl chain and a 4-methylmorpholinium group connected via an ethylene bridge . The presence of two methyl sulfate counterions ensures charge neutrality.

Physicochemical Properties

Crystallized from ethanol, pentacynium bis(methyl sulfate) forms crystals with a melting point of 173–175°C . It is highly soluble in water, a characteristic critical for its formulation as an injectable antihypertensive agent . The compound’s solubility profile and ionic nature limited its oral bioavailability, necessitating parenteral administration in clinical settings.

Synthesis and Historical Development

Preparation Methodology

The synthesis of pentacynium bis(methyl sulfate) was first described in U.S. Patent 2,851,458 (1958), assigned to Burroughs Wellcome . The process involves quaternization of a tertiary amine precursor with methyl sulfate under controlled conditions. Key steps include:

-

Alkylation: Reaction of 5-cyano-5,5-diphenylpentylamine with methylating agents to form the dimethylammonium moiety.

-

Morpholinium Formation: Introduction of the 4-methylmorpholinium group via cyclization and subsequent quaternization.

-

Salt Formation: Precipitation of the bis(methyl sulfate) salt using sulfuric acid and methanol .

The patent emphasizes reproducibility and scalability, reflecting mid-20th-century industrial practices.

Historical Context and Discontinuation

As a ganglionic blocker, pentacynium bis(methyl sulfate) was part of a class of antihypertensives developed before the advent of selective adrenergic blockers and ACE inhibitors. While effective in lowering blood pressure, ganglionic blockers like pentacynium caused widespread autonomic side effects (e.g., orthostatic hypotension, constipation, urinary retention) . By the 1970s, safer alternatives relegated such compounds to obsolescence. The retirement of its monograph underscores its discontinued clinical use .

Pharmacological Profile and Mechanism of Action

Ganglionic Blockade

Pentacynium bis(methyl sulfate) inhibits nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, preventing depolarization and neurotransmission . This non-selective blockade reduces sympathetic outflow, leading to:

| Parameter | Effect | Source |

|---|---|---|

| Target | Nicotinic acetylcholine receptors | |

| Primary Action | Ganglionic blockade | |

| Therapeutic Outcome | Antihypertensive | |

| Selectivity | Non-selective |

Pharmacokinetics

Limited data exist on its absorption, distribution, metabolism, and excretion. As a quaternary ammonium compound, it likely had poor blood-brain barrier penetration and was excreted unchanged in urine . The requirement for intravenous or intramuscular administration further restricted its utility.

Current Status and Research Relevance

Analytical and Regulatory Status

The compound is listed in chemical databases (e.g., NCATS Inxight) but lacks recent safety assessments . Regulatory documents from the European Patent Office (e.g., EP2264183A1) focus on cardiovascular risk markers unrelated to pentacynium, highlighting its obsolete status .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume